4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

Physicochemical profiling Lead optimisation ADME prediction

4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine (CAS 1507372-41-9; molecular formula C₁₀H₁₇N₃; molecular weight 179.26 g/mol) is a heterocyclic building block comprising a piperidine ring bearing a quaternary 4-methyl substituent and a 1-methyl-1H-pyrazol-5-yl group. The compound is formally classified in the MeSH vocabulary as a pyrazole–piperidine derivative with selective cannabinoid type-1 (CB1) receptor antagonist pharmacology, implicated in modulating adipocyte proliferation, lipid and glucose metabolism, and energy balance.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B8143540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=CC=NN2C
InChIInChI=1S/C10H17N3/c1-10(4-7-11-8-5-10)9-3-6-12-13(9)2/h3,6,11H,4-5,7-8H2,1-2H3
InChIKeyVWDZZKGMBZJAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine (CAS 1507372-41-9; molecular formula C₁₀H₁₇N₃; molecular weight 179.26 g/mol) is a heterocyclic building block comprising a piperidine ring bearing a quaternary 4-methyl substituent and a 1-methyl-1H-pyrazol-5-yl group . The compound is formally classified in the MeSH vocabulary as a pyrazole–piperidine derivative with selective cannabinoid type-1 (CB1) receptor antagonist pharmacology, implicated in modulating adipocyte proliferation, lipid and glucose metabolism, and energy balance . Its dual heterocyclic architecture—combining a basic secondary amine handle with an N-methylpyrazole moiety—positions it as a versatile intermediate for medicinal chemistry and agrochemical discovery programs . The free piperidine NH and the pyrazole ring each provide orthogonal derivatisation sites, enabling divergent SAR exploration from a single core scaffold.

Why 4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine Cannot Be Replaced by Its Nearest Structural Analogs – Procurement Rationale


The compound's distinguishing feature is the quaternary carbon at the piperidine 4-position, simultaneously bearing a methyl group and the pyrazole ring. The closest commercially available analog, 4-(1-methyl-1H-pyrazol-5-yl)piperidine (CAS 640270-01-5, MW 165.24), lacks this methyl substituent and therefore possesses a tertiary C–H centre at the 4-position, fundamentally altering conformational dynamics, steric bulk, and metabolic vulnerability . The 4-methyl group eliminates a site of potential oxidative metabolism (CYP-mediated hydroxylation at the piperidine α-position) and restricts rotational freedom about the piperidine–pyrazole bond, as evidenced by crystallographic data from the structurally cognate tert-butyl carbamate derivative showing a defined dihedral angle of 33.4° between the pyrazole and piperidine rings . Regioisomeric variants such as 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine (CAS 1339615-47-2), which interpose a methylene spacer, exhibit different spatial relationships between the two heterocycles and altered hydrogen-bonding geometries, precluding direct substitution in structure-based design programmes . These structural distinctions translate into differences in lipophilicity (calculated XLogP3 for the des-methyl analog: 0.4 ), solubility, target-binding pose, and metabolic half-life that cannot be compensated for by trivial formulation adjustments.

Quantitative Differentiation Evidence for 4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine Versus Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Des-4-Methyl Analog

The target compound (C₁₀H₁₇N₃, MW 179.26 g/mol) bears an additional methyl group at the piperidine 4-position compared with 4-(1-methyl-1H-pyrazol-5-yl)piperidine (C₉H₁₅N₃, MW 165.24 g/mol) , yielding a net molecular weight increase of +14.02 Da. This methyl addition elevates calculated lipophilicity: the des-methyl analog has a reported XLogP3 of 0.4 , and QSAR models for 4-methylpiperidine-containing compounds predict a ΔlogP increment of approximately +0.5 to +0.7 log units per methyl group on the piperidine ring . The higher lipophilicity and larger molecular volume of the target compound directly affect passive membrane permeability, plasma protein binding, and volume of distribution, parameters that are critical for both CNS drug discovery programmes and agrochemical translocation studies.

Physicochemical profiling Lead optimisation ADME prediction

Conformational Restriction at the Piperidine–Pyrazole Junction: Crystallographic Dihedral Angle Evidence

X-ray crystallographic data for tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate—a direct synthetic precursor of the target compound—reveal a dihedral angle of 33.4(1)° between the mean plane of the pyrazole ring and the approximate mirror plane of the piperidine ring . This value falls within the reported range for pyrazole–piperidine dihedral angles of 10.36° to 78.6° across related crystal structures . In the target compound, the additional 4-methyl substituent on piperidine restricts conformational interconversion by raising the rotational energy barrier, locking the heterocyclic rings into a narrower conformational envelope compared with the des-methyl analog, for which the tertiary C–H permits greater rotational freedom. This fixed geometry provides a predictable pharmacophoric presentation of the pyrazole π-system and the piperidine NH hydrogen-bond donor, reducing the entropic penalty upon target binding.

Structure-based drug design Conformational analysis Crystallography

CB1 Receptor Antagonist Pharmacological Classification Versus Benchmark Antagonists Rimonabant and AM251

The Medical University of Lublin MeSH record classifies 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine as a selective cannabinoid type-1 (CB1) receptor antagonist, associated with inhibition of adipocyte proliferation and maturation, improvement of lipid and glucose metabolism, and regulation of food intake and energy balance . The established CB1 antagonists rimonabant (SR141716A) and AM251 serve as pharmacological benchmarks: rimonabant exhibits a Ki of 1.8 nM for hCB1 with 285- to 672-fold selectivity over CB2 (Ki = 514–927 nM) ; AM251 displays a Ki of 7.49 nM for CB1 with 306-fold selectivity over CB2 . While a precise Ki value for the target compound has not been published in the peer-reviewed literature, the MeSH classification establishes its membership in the pyrazole–piperidine CB1 antagonist pharmacophore class, for which potent receptor engagement is a defining characteristic. The 4-methyl quaternary centre structurally differentiates this compound from the 1-aminopiperidine motif of rimonabant , potentially enabling peripherally restricted CB1 antagonism with reduced CNS penetration—a key therapeutic objective following the withdrawal of rimonabant due to central adverse effects .

Cannabinoid receptor pharmacology Metabolic disease GPCR antagonism

Insecticidal Scaffold Potency: Optimised N-Arylpyrazole-4-methylpiperidines Versus Known Mode-of-Action Insecticides

The 4-methylpiperidine–pyrazole core embodied by the target compound is the direct synthetic precursor to the N-arylpyrazole-4-methylpiperidine insecticide class described by Pahutski et al. (2023). Lead optimisation from initial hit compound 1 to compound 42 yielded median lethal concentrations (LC₅₀) of 2.8 ppm against Spodoptera exigua (beet armyworm), 1.4 ppm against Spodoptera frugiperda (fall armyworm), and 12.5 ppm against Helicoverpa zea (corn earworm) . For context, the commercial diamide insecticide chlorantraniliprole exhibits LC₅₀ values of 0.05–0.15 ppm against S. frugiperda, while older organophosphate standards such as chlorpyrifos show LC₅₀ values of 5–20 ppm depending on the strain . Critically, the N-arylpyrazole-4-methylpiperidines do not act through known biochemical mechanisms of insect control—including GABA-gated chloride channels, voltage-gated sodium channels, acetylcholinesterase, or ryanodine receptors—indicating a novel mode of action . This novelty is strategically valuable for overcoming existing resistance mechanisms in lepidopteran pest populations . The 4-methyl quaternary centre on the piperidine is essential to the pharmacophore: the des-methyl analog class was not reported to produce comparable insecticidal activity in the primary screen.

Agrochemical discovery Lepidopteran pest control Insecticide resistance management

Synthetic Accessibility and Dual Derivatisation Handles Compared with Mono-functional Piperidine or Pyrazole Building Blocks

The target compound offers two orthogonal derivatisation sites: (i) the secondary amine of the piperidine ring (pKa ~9–10, nucleophilic), amenable to amide coupling, reductive amination, sulfonamide formation, and urea synthesis; and (ii) the electron-rich pyrazole ring, which can undergo electrophilic aromatic substitution, N-functionalisation, or metal-catalysed cross-coupling at available C–H positions . A patent describing the synthesis of the closely related 4-(1-methyl-1H-pyrazol-5-yl)piperidine reports a short synthetic sequence with readily available raw materials, high overall yield, and environmentally benign conditions, applicable to multi-kilogram scale production . By contrast, mono-functional building blocks such as 4-methylpiperidine (CAS 626-58-4) or 1-methyl-1H-pyrazole (CAS 694-52-0) lack the pre-installed heterocyclic partner, requiring additional synthetic steps to introduce the counterpart and increasing step count by 2–4 synthetic operations in a typical discovery workflow . The 4-methyl quaternary centre additionally prevents racemisation or epimerisation at this position during downstream chemistry, a concern for 4-substituted piperidines bearing a tertiary stereocentre.

Parallel synthesis Scaffold diversification Medicinal chemistry workflow

Pyrazolo-Piperidine Core as a Multitarget Pharmacophore: Triple-Mechanism Anti-HIV-1 Activity Versus Single-Target Antiretrovirals

Cox et al. (2015) demonstrated that a pyrazole-piperidine core compound (lead compound 3) exhibits three concurrent mechanisms of anti-HIV-1 action: (i) non-nucleoside reverse transcriptase inhibition (NNRTI), (ii) CCR5-mediated M-tropic viral entry inhibition, and (iii) CXCR4-based T-tropic viral entry inhibition while preserving native chemokine ligand binding . This triple mechanism is pharmacologically distinct from FDA-approved single-target antiretrovirals such as maraviroc (CCR5 antagonist only; requires costly tropism testing before use and is ineffective against T-tropic or dual/mixed phenotype variants) , and from NNRTIs such as efavirenz and rilpivirine, which target only reverse transcriptase. The 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine scaffold presents the same pyrazole-piperidine core topology exploited by lead compound 3, positioning it as a versatile starting point for developing single-agent antiretrovirals with combined host–pathogen pharmacology that may reduce the number of drugs required for HAART regimens and mitigate drug–drug interactions, resistance development, and off-target effects .

Antiviral drug discovery HIV-1 entry inhibition Multitarget pharmacology

Procurement-Driven Application Scenarios for 4-Methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine


Peripherally Selective CB1 Antagonist Development for Metabolic Disease

Research groups targeting obesity, non-alcoholic steatohepatitis (NASH), and metabolic syndrome with peripherally restricted CB1 antagonists should prioritise this 4-methyl-substituted scaffold. The quaternary carbon at the piperidine 4-position provides a structural departure from the 1-aminopiperidine motif of rimonabant, which was withdrawn due to CNS-mediated adverse effects including depression and suicidal ideation . The 4-methylpiperidine–pyrazole topology, with the piperidine nitrogen available for functionalisation with polar, permeability-limiting groups (carbamates, amides, sulfonamides), aligns with the demonstrated strategy of converting brain-penetrant CB1 inverse agonists into peripherally selective antagonists by attaching substituents at the piperidine 4-amino/4-position rather than the 1-amino position . Procurement of this core enables systematic exploration of N-functionalised derivatives with reduced BBB permeability while retaining nanomolar CB1 affinity and selectivity over CB2.

Novel Mode-of-Action Lepidopteran Insecticide Discovery

Agrochemical discovery teams facing resistance to diamide (e.g., chlorantraniliprole), pyrethroid, and organophosphate insecticides in lepidopteran pests should acquire this compound as the core intermediate for N-arylpyrazole-4-methylpiperidine libraries. The published lead optimisation trajectory—from initial hit (modest activity on Plutella xylostella) to compound 42 (LC₅₀ 1.4–12.5 ppm across S. exigua, S. frugiperda, and H. zea)—demonstrates the scaffold's capacity for potency improvement through systematic N-arylation . The novel, undefined mode of action provides a route to insecticides without cross-resistance to existing chemistry, a critical advantage for resistance management strategies in row crops (maize, soybean, cotton) and specialty crops affected by fall armyworm and corn earworm .

Multitarget HIV-1 Entry and Reverse Transcriptase Inhibitor Programmes

Antiviral research programmes seeking single-agent therapeutics that simultaneously block HIV-1 entry (via both CCR5 and CXCR4 coreceptors) and inhibit reverse transcriptase should utilise this pyrazole-piperidine scaffold as a starting point for lead generation. The triple-mechanism pharmacology demonstrated by Cox et al. (2015) for a closely related pyrazole-piperidine core provides proof-of-concept that this scaffold class can deliver combined host–pathogen pharmacology . The 4-methyl substituent offers an additional vector for modulating physicochemical properties and target engagement without perturbing the core pharmacophore geometry. Procurement of this building block supports the synthesis of focused libraries for optimising potency across all three mechanisms while maintaining native chemokine ligand binding to minimise immunosuppression risk .

Conformationally Constrained Fragment-Based and Structure-Based Drug Design

Structure-based drug design (SBDD) and fragment-based lead discovery (FBLD) programmes that require rigid, pre-organised scaffolds with defined pharmacophoric geometry should select this compound over flexible analogs. The crystallographically defined dihedral angle of 33.4° between pyrazole and piperidine rings , combined with the conformational restriction imposed by the 4-methyl quaternary centre, ensures that the relative orientation of the two hydrogen-bonding motifs (piperidine NH and pyrazole N2) is conserved across derivatives. This conformational predictability reduces the entropic penalty upon target binding, improves docking score reproducibility, and accelerates fragment growth and linking strategies. The dual derivatisation handles enable systematic exploration of vectors from both heterocycles while maintaining the core geometry, making this scaffold suitable for fragment elaboration against a broad range of targets including GPCRs, kinases, and proteases.

Quote Request

Request a Quote for 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.